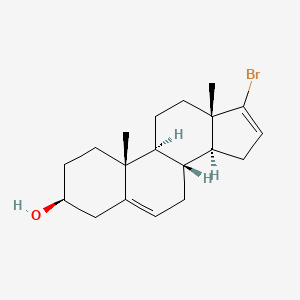
17-Bromoandrosta-5,16-dien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Bromoandrosta-5,16-dien-3beta-ol: is a derivative of Dehydro Epiandrosterone, a major secretory steroidal product of the adrenal gland
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoandrosta-5,16-dien-3beta-ol typically involves the bromination of androsta-5,16-dien-3beta-ol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 17th position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available steroidal precursors. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 17-Bromoandrosta-5,16-dien-3beta-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom at the 17th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .
Wissenschaftliche Forschungsanwendungen
Chemistry: 17-Bromoandrosta-5,16-dien-3beta-ol is used as a reactant in the synthesis of other steroidal compounds, including Abiraterone Acetate, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor .
Biology: In biological research, this compound is studied for its potential effects on steroid hormone pathways and its role in modulating androgen and estrogen receptors .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of hormone-related disorders such as prostate cancer .
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the production of various steroidal drugs .
Wirkmechanismus
The mechanism of action of 17-Bromoandrosta-5,16-dien-3beta-ol involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. It acts as a precursor for the synthesis of compounds that inhibit cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme crucial for androgen biosynthesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which is beneficial in treating conditions like prostate cancer .
Vergleich Mit ähnlichen Verbindungen
17-Iodoandrosta-5,16-dien-3beta-ol: Similar in structure but contains an iodine atom instead of bromine.
Dehydro Epiandrosterone: The parent compound from which 17-Bromoandrosta-5,16-dien-3beta-ol is derived.
Abiraterone Acetate: A derivative used in the treatment of prostate cancer.
Uniqueness: this compound is unique due to its specific bromination at the 17th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
106874-28-6 |
|---|---|
Molekularformel |
C19H27BrO |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-17-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H27BrO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
BXPUHPCDGRMSIO-USOAJAOKSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4Br)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


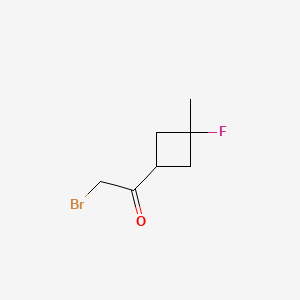


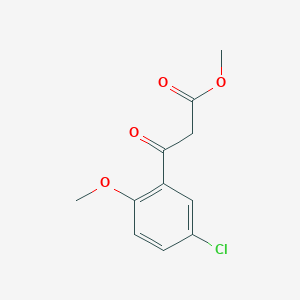
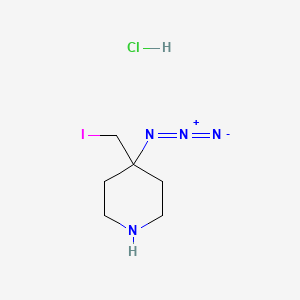
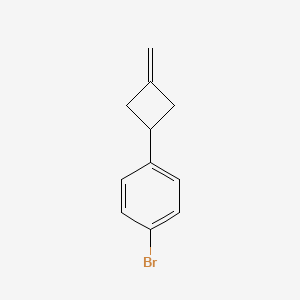
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
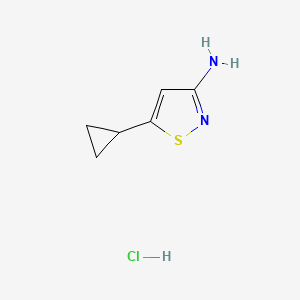
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
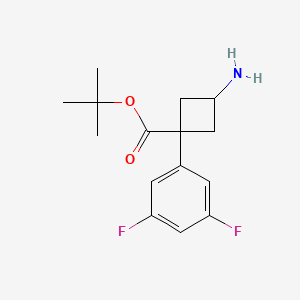
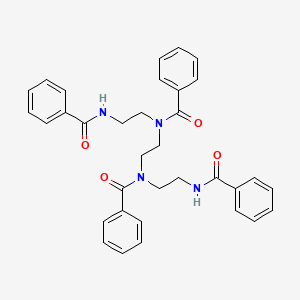
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
